N-[1-(4-methylbenzoyl)piperidin-4-yl]-1H-indazole-3-carboxamide
Description
N-[1-(4-methylbenzoyl)piperidin-4-yl]-1H-indazole-3-carboxamide is a complex organic compound that features a piperidine ring, a benzoyl group, and an indazole moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.
Properties
IUPAC Name |
N-[1-(4-methylbenzoyl)piperidin-4-yl]-1H-indazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2/c1-14-6-8-15(9-7-14)21(27)25-12-10-16(11-13-25)22-20(26)19-17-4-2-3-5-18(17)23-24-19/h2-9,16H,10-13H2,1H3,(H,22,26)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABBPFFVQLGJJDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCC(CC2)NC(=O)C3=NNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-methylbenzoyl)piperidin-4-yl]-1H-indazole-3-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring and the indazole moietyThe reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-methylbenzoyl)piperidin-4-yl]-1H-indazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide variety of functionalized derivatives .
Scientific Research Applications
N-[1-(4-methylbenzoyl)piperidin-4-yl]-1H-indazole-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[1-(4-methylbenzoyl)piperidin-4-yl]-1H-indazole-3-carboxamide involves its interaction with specific molecular targets in the body. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives and indazole-based molecules, such as:
- N-(4-methylbenzoyl)-4-benzylpiperidine
- 1-(4-fluorobenzyl)piperidin-4-yl
- 4-(5,6-dichloro-2-piperidin-4-yl-benzoimidazol-1-ylmethyl)-benzyl-ethane-1,2-diamine .
Uniqueness
What sets N-[1-(4-methylbenzoyl)piperidin-4-yl]-1H-indazole-3-carboxamide apart is its unique combination of the piperidine ring and indazole moiety, which may confer distinct pharmacological properties and potential therapeutic benefits .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
